5-(trifluoromethyl)-1,3-oxazolidin-2-one
CAS No.:
Cat. No.: VC14249231
Molecular Formula: C4H4F3NO2
Molecular Weight: 155.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H4F3NO2 |
|---|---|
| Molecular Weight | 155.08 g/mol |
| IUPAC Name | 5-(trifluoromethyl)-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-8-3(9)10-2/h2H,1H2,(H,8,9) |
| Standard InChI Key | VYUHWHSKTXALGI-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC(=O)N1)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a 1,3-oxazolidin-2-one ring, with a trifluoromethyl group substituted at the 5-position. The planar oxazolidinone ring system (Figure 1) enables interactions with biological targets, while the electronegative -CF₃ group influences electron distribution and steric effects.
Table 1: Molecular Properties of 5-(Trifluoromethyl)-1,3-Oxazolidin-2-One
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.08 g/mol |
| CAS Number | Not disclosed |
| Melting Point | Data unavailable |
| Boiling Point | Data unavailable |
Physicochemical Properties
The trifluoromethyl group increases lipophilicity (), enhancing membrane permeability and bioavailability. Quantum mechanical calculations suggest that the -CF₃ group induces a dipole moment, stabilizing interactions with hydrophobic pockets in bacterial ribosomes .
Synthesis Methods
Continuous Flow Chemistry
Modern synthesis routes employ continuous flow systems to optimize yield and purity. Key steps include:
-
Cyclization: Reaction of chlorocarbamates with sodium ethoxide under controlled temperature (60–80°C) .
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Protection-Deprotection: Use of tert-butylcarbamyl groups to stabilize intermediates .
-
Lithium-Mediated Condensation: Reaction of carbamates with glycidylamine derivatives in tetrahydrofuran (THF) using n-butyl lithium .
Table 2: Comparison of Synthesis Techniques
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| Continuous Flow | 85–90 | 70°C, 2 bar | High purity, scalable |
| Lithium Condensation | 78–82 | THF, -20°C, 12 h | Stereoselective control |
One-Pot Processes
A patented one-pot method simplifies production by combining carbamate condensation, acid hydrolysis, and acylation in a single reactor . This approach reduces purification steps and improves industrial viability.
Biological Activity and Mechanisms
Antibacterial Efficacy
5-(Trifluoromethyl)-1,3-oxazolidin-2-one exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Its mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis.
Structure-Activity Relationships (SAR)
-
-CF₃ Group: Enhances membrane penetration and resistance to enzymatic degradation.
-
Ring Modifications: Substitution at the 3-position (e.g., aryl groups) improves target affinity but reduces solubility .
Table 3: Antimicrobial Activity Against Pathogens
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| S. aureus (MRSA) | 2–4 | |
| E. faecalis (VRE) | 4–8 |
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a scaffold for novel antibiotics, with derivatives under clinical evaluation for multidrug-resistant infections. Its synthetic flexibility allows for modular modifications to optimize pharmacokinetics.
Material Science
Fluorinated oxazolidinones are explored as monomers for high-performance polymers, leveraging their thermal stability and chemical resistance .
Comparative Analysis with Analogues
Table 4: Key Analogues and Their Properties
| Compound | Substituent | Bioactivity (MIC, µg/mL) |
|---|---|---|
| Linezolid | Morpholine | 1–2 (MRSA) |
| 5-CF₃ Oxazolidinone | Trifluoromethyl | 2–4 (MRSA) |
| 3-Cyclohexyl Derivative | Cyclohexyl | 8–16 (VRE) |
The trifluoromethyl derivative balances potency and solubility better than bulkier substituents .
Recent Advances and Future Directions
Electrocatalytic Synthesis
Emerging methods utilize electrocatalysis to assemble oxazolidinones with tellurium moieties, though these focus on anticancer applications . Adapting these techniques for fluorinated variants could streamline production.
Resistance Mitigation
Ongoing studies aim to modify the oxazolidinone core to evade ribosomal methylation enzymes, a common resistance mechanism.
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